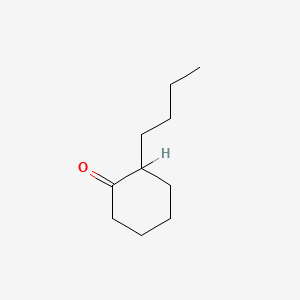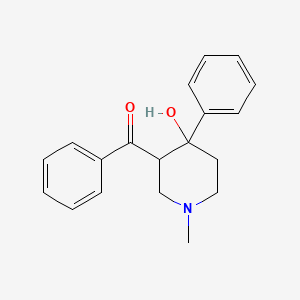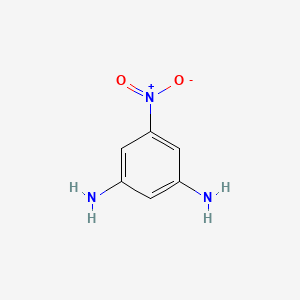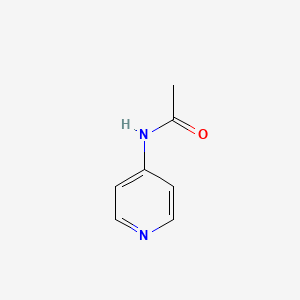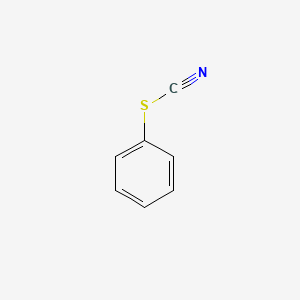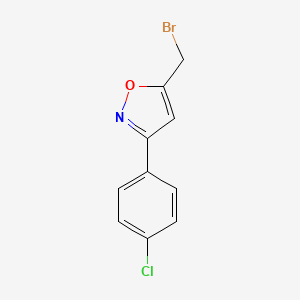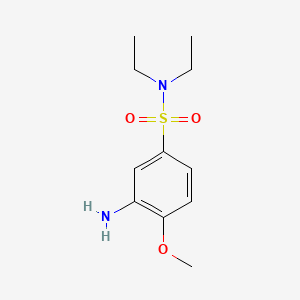
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy-
Overview
Description
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is a synthetic compound that belongs to the benzenesulfonamide family of compounds. It is a white, crystalline solid that is soluble in methanol, ethanol, and water. It has a melting point of 134-136°C and a boiling point of 180-182°C. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is used in a variety of scientific research applications, such as organic synthesis, drug synthesis, and biochemistry.
Scientific Research Applications
Photodynamic Therapy and Photophysical Properties
- Research conducted by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. They explored the properties of these compounds in photodynamic therapy for cancer treatment, highlighting their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers Pişkin, Canpolat, & Öztürk, 2020.
- Another study by Öncül, Öztürk, and Pişkin (2022) synthesized zinc(II) phthalocyanine substituted with benzenesulfonamide units. They examined its spectroscopic, aggregation, photophysical, and photochemical properties. They noted that the compound could be a potential photosensitizer candidate in photodynamic therapy due to its good solubility, monomeric species, and adequate fluorescence and singlet oxygen production Öncül, Öztürk, & Pişkin, 2022.
Anticancer and Antifungal Properties
- A study by Gupta and Halve (2015) synthesized a new series of benzenesulfonamide derivatives and assessed their antifungal activity. The synthesized compounds demonstrated potent activity against Aspergillus niger & Aspergillus flavus, revealing significant structure-activity relationship trends Gupta & Halve, 2015.
- In research by Motavallizadeh et al. (2014), novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were synthesized and evaluated for their antiproliferative activity against a panel of tumor cell lines. The study identified compounds with high antiproliferative activity, pointing to the potential of xanthone benzenesulfonamide hybrid compounds as lead anticancer agents Motavallizadeh et al., 2014.
Enzyme Inhibition and Molecular Docking
- A study by Alyar et al. (2019) synthesized new Schiff bases from sulfamethoxazole and sulfisoxazole and evaluated their effects on various enzyme activities. The compounds acted as inhibitors on enzymes like cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies performed to understand the binding interactions between the inhibitors and enzymes Alyar et al., 2019.
Mechanism of Action
Target of Action
3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, commonly known as Fast Red ITR, primarily targets alkaline phosphatase (ALP) . ALP is an enzyme found in various tissues throughout the body, including the liver, bones, kidneys, and the digestive system. It plays a crucial role in dephosphorylation, a process essential for many biochemical pathways.
Mode of Action
Fast Red ITR interacts with ALP by serving as a substrate in histochemical staining techniques. When ALP catalyzes the dephosphorylation of Fast Red ITR, it results in the formation of a colored azo dye. This reaction is utilized in histochemistry to visualize and localize ALP activity within tissues .
Biochemical Pathways
The primary biochemical pathway affected by Fast Red ITR is the dephosphorylation pathway mediated by ALP. The dephosphorylation of Fast Red ITR leads to the production of a red-colored azo compound, which can be detected visually. This pathway is crucial for studying enzyme activity and distribution in various biological samples .
Pharmacokinetics
The pharmacokinetics of Fast Red ITR, particularly its absorption, distribution, metabolism, and excretion (ADME) Its stability and interaction with alp suggest that it is efficiently processed in environments where alp is active .
Result of Action
The molecular and cellular effects of Fast Red ITR’s action include the visualization of ALP activity . This is particularly useful in histochemical studies where the presence and activity of ALP need to be mapped within tissues. The formation of the red azo dye provides a clear and distinct marker for ALP activity, aiding in various diagnostic and research applications .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of Fast Red ITR. Optimal conditions for ALP activity, typically a slightly alkaline pH, enhance the interaction between Fast Red ITR and ALP, leading to more efficient staining. Conversely, extreme pH levels or temperatures can denature the enzyme or degrade the compound, reducing its effectiveness .
Biochemical Analysis
Biochemical Properties
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes are crucial for regulating pH and ion balance in tissues. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and thereby affecting the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is essential for understanding the compound’s potential therapeutic applications, especially in conditions where carbonic anhydrase activity is dysregulated.
Cellular Effects
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by disrupting the balance of pro-apoptotic and anti-apoptotic proteins . Additionally, it can alter cellular metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation, leading to reduced energy production and increased oxidative stress in cells .
Molecular Mechanism
The molecular mechanism of action of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- involves its binding to specific biomolecules, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their catalytic activity, leading to a decrease in the production of bicarbonate and protons . This inhibition can result in altered pH regulation and ion balance in tissues, which is critical for understanding the compound’s therapeutic potential. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of carbonic anhydrase activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- vary with different dosages in animal models. At low doses, the compound can effectively inhibit carbonic anhydrase activity without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on cellular metabolism and enzyme activity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase and other sulfonamide-sensitive enzymes, affecting their catalytic activity and altering metabolic flux . The compound can also influence the levels of metabolites, such as bicarbonate and protons, by inhibiting carbonic anhydrase activity . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and enzymes, affecting their localization and activity . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-amino-N,N-diethyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9/h6-8H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGVVXSCGNGJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059151 | |
| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
97-35-8 | |
| Record name | 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 37150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Red ITR base | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N,N-diethyl-4-methoxybenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methoxy-5-(diethylsulfamoyl)aniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX9EQ4DY8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the optical properties of Fast Red ITR, and how have they been utilized?
A1: Fast Red ITR displays interesting optical properties, including a wide transparency range from 340 nm to the near-infrared region and significant birefringence []. This makes it a suitable material for nonlinear optical applications. Researchers have successfully demonstrated second- and third-harmonic generation of a Nd:glass laser using Fast Red ITR crystal fibers []. Additionally, when doped into polymethylmethacrylate (PMMA) films and irradiated with circularly polarized KrF excimer laser light, Fast Red ITR contributes to the creation of chiral surface structures, leading to photoinduced circular dichroism [].
Q2: How is Fast Red ITR used in biological staining applications?
A2: Fast Red ITR is a key component in a sensitive immunocytochemical method for identifying surface antigens on human blood cells []. In this technique, cells are labeled with specific monoclonal antibodies followed by an alkaline phosphatase conjugate. Fast Red ITR, along with naphthol AS-TR phosphate and levamisole, acts as a chromogenic substrate for alkaline phosphatase. The enzymatic reaction produces a visible color change, indicating the presence of the targeted surface antigens [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)
